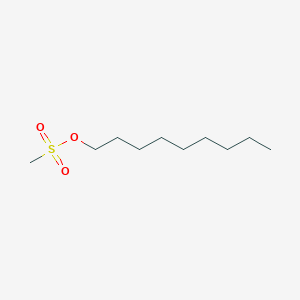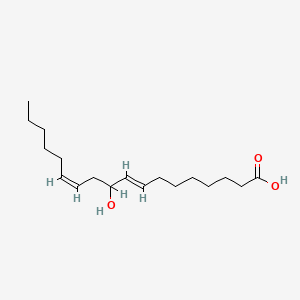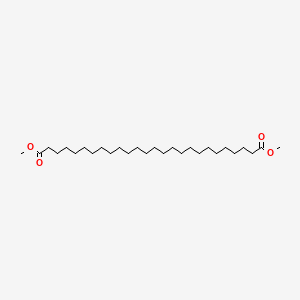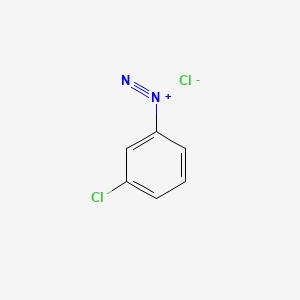
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions, often involving catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenylboronic acid pinacol ester: This compound shares the dimethylamino group and phenyl ring but differs in the presence of a boronic acid ester group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar oxazole ring structure but differ in the substitution pattern and functional groups.
Uniqueness
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is unique due to its specific combination of the dimethylamino group and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
10004-71-4 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(5-phenyl-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI-Schlüssel |
UTYAVHBVIUGHOZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver](/img/structure/B3044322.png)








![Dimethyl[(propan-2-yl)oxy]silane](/img/structure/B3044337.png)



